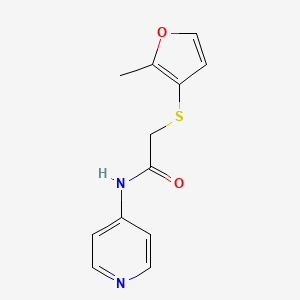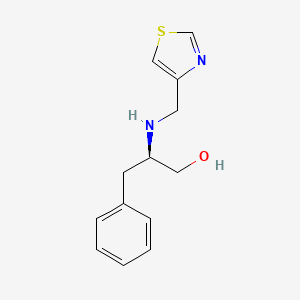![molecular formula C14H14N2O2S B7633018 N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of arthritis and other inflammatory conditions. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment due to its anti-tumor properties.
Mecanismo De Acción
Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide reduces inflammation and pain associated with arthritis and other inflammatory conditions. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide's anti-tumor properties are thought to be due to its ability to inhibit COX-2 activity, which is upregulated in many types of cancer.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has been shown to inhibit platelet aggregation (the clumping together of blood cells), reduce the risk of colorectal polyps (abnormal growths in the colon), and improve insulin sensitivity (the ability of cells to respond to insulin).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulindac has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide has a well-established safety profile and has been used clinically for many years. However, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its effects on different types of cancer cells may vary. In addition, N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several areas of future research that could be pursued with N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide. One potential direction is to further investigate its anti-tumor properties and explore its potential use in combination with other drugs or therapies. Another area of interest is to investigate the effects of N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide on different types of cancer cells and explore its potential use in personalized medicine. Additionally, research could be conducted to better understand the mechanisms underlying N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide's effects on platelet aggregation and insulin sensitivity, which could have implications for the treatment of cardiovascular disease and diabetes.
Métodos De Síntesis
Sulindac can be synthesized through a multistep process involving the reaction of 2-chloronicotinic acid with methylsulfinylmethyl chloride, followed by reaction with 2-aminobenzophenone and subsequent cyclization to form the final product.
Aplicaciones Científicas De Investigación
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. Research has shown that N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide can inhibit the growth of various cancer cell lines, including colon, breast, lung, and prostate cancer cells. Sulindac has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Propiedades
IUPAC Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-19(18)10-11-6-2-3-7-12(11)16-14(17)13-8-4-5-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUOYYFTLXKMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![N-methyl-2-pyridin-4-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7632953.png)

![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)

![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)